molecular formula C17H18ClN3OS B11012061 2-chloro-N-[2-(1H-indol-3-yl)ethyl]-5-(propan-2-yl)-1,3-thiazole-4-carboxamide

2-chloro-N-[2-(1H-indol-3-yl)ethyl]-5-(propan-2-yl)-1,3-thiazole-4-carboxamide

Cat. No.: B11012061
M. Wt: 347.9 g/mol
InChI Key: IWOOAQHERFBDSK-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(1H-indol-3-yl)ethyl]-5-(propan-2-yl)-1,3-thiazole-4-carboxamide is a complex organic compound that features an indole moiety, a thiazole ring, and a carboxamide group. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(1H-indol-3-yl)ethyl]-5-(propan-2-yl)-1,3-thiazole-4-carboxamide typically involves multiple steps, starting with the preparation of the indole and thiazole intermediates. The indole moiety can be synthesized through Fischer indole synthesis, while the thiazole ring can be constructed using Hantzsch thiazole synthesis. The final coupling of these intermediates with the carboxamide group is achieved through amide bond formation under appropriate reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for large-scale synthesis. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(1H-indol-3-yl)ethyl]-5-(propan-2-yl)-1,3-thiazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions include oxindole derivatives, amine derivatives, and various substituted thiazole compounds .

Scientific Research Applications

2-chloro-N-[2-(1H-indol-3-yl)ethyl]-5-(propan-2-yl)-1,3-thiazole-4-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(1H-indol-3-yl)ethyl]-5-(propan-2-yl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, while the thiazole ring can modulate enzyme activity. These interactions lead to the compound’s observed biological effects, such as antimicrobial and anticancer activities .

Comparison with Similar Compounds

Properties

Molecular Formula

C17H18ClN3OS

Molecular Weight

347.9 g/mol

IUPAC Name

2-chloro-N-[2-(1H-indol-3-yl)ethyl]-5-propan-2-yl-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C17H18ClN3OS/c1-10(2)15-14(21-17(18)23-15)16(22)19-8-7-11-9-20-13-6-4-3-5-12(11)13/h3-6,9-10,20H,7-8H2,1-2H3,(H,19,22)

InChI Key

IWOOAQHERFBDSK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=C(S1)Cl)C(=O)NCCC2=CNC3=CC=CC=C32

Origin of Product

United States

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